Sultamicillin tosylate dihydrate

Übersicht

Beschreibung

Sultamicillin tosylate dihydrate is a semi-synthetic antibiotic compound derived from the combination of ampicillin and sulbactam. It is used primarily for the treatment of bacterial infections, including those of the respiratory tract, urinary tract, skin, and soft tissues . The compound is known for its enhanced absorption from the gastrointestinal tract compared to its parent compounds, reducing the likelihood of gastrointestinal side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sultamicillin tosylate dihydrate is synthesized through a series of chemical reactions involving the esterification of ampicillin and sulbactam. The process typically involves the use of methanol and acetonitrile as solvents, with sodium dihydrogen phosphate and phosphoric acid used to adjust the pH . The reaction conditions are carefully controlled to ensure the formation of the desired ester bonds between the two parent compounds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes followed by chemical synthesis. The fermentation process produces the necessary intermediates, which are then chemically modified to form the final product. The compound is typically isolated and purified using techniques such as liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Sultamicillin tosylate dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for its activation and subsequent antibacterial activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, sodium dihydrogen phosphate, and phosphoric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, ampicillin and sulbactam. These metabolites are responsible for the compound’s antibacterial activity by inhibiting bacterial cell wall synthesis .

Wissenschaftliche Forschungsanwendungen

Sultamicillin tosylate dihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying esterification and hydrolysis reactions. In biology and medicine, it is extensively researched for its antibacterial properties and its effectiveness in treating various infections . Industrially, it is used in the production of pharmaceutical formulations for oral and intravenous administration .

Wirkmechanismus

The mechanism of action of sultamicillin tosylate dihydrate involves the inhibition of bacterial cell wall synthesis. The compound is a mutual prodrug that releases ampicillin and sulbactam upon hydrolysis. Ampicillin inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. Sulbactam, on the other hand, inhibits beta-lactamase enzymes produced by resistant bacteria, thereby extending the spectrum of ampicillin’s antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to sultamicillin tosylate dihydrate include other beta-lactam antibiotics such as ampicillin, sulbactam, and their combinations. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity .

Uniqueness: this compound is unique due to its enhanced absorption and reduced gastrointestinal side effects compared to its parent compounds. The inclusion of sulbactam extends the antibacterial spectrum of ampicillin, making it effective against beta-lactamase-producing bacteria .

Eigenschaften

IUPAC Name |

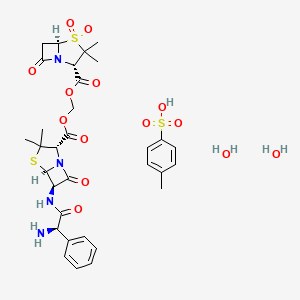

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S.2H2O/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10;;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10);2*1H2/t14-,15-,16-,17+,18+,21-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVDAMRBJYZXRW-ZAKZIJIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O14S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)

![[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B8120793.png)

![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)

![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)

![5-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B8120869.png)